2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline
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Overview
Description
2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloroquinoline with 4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane, at a controlled temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a simpler structure but shares the quinoline core with the compound .
Quinoline N-oxides: These compounds have similar biological activities but differ in their oxidation state and specific functional groups.
Fluoroquinolones: A class of antibiotics that also contain the quinoline core but have different substituents and are used primarily for their antibacterial properties.
Properties
IUPAC Name |
(2-chloroquinolin-4-yl)-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3O3S/c21-18-12-14(13-4-1-2-7-17(13)24-18)20(27)25-8-10-26(11-9-25)30(28,29)19-15(22)5-3-6-16(19)23/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOIDAJOPKJWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl)S(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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